molecular formula C18H16BrClN2OS B5283070 (E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

(E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5283070
M. Wt: 423.8 g/mol
InChI Key: RZCHTNJHCRTIBD-VMPITWQZSA-N
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Description

(E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a bromo-substituted phenyl group, a chlorophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-bromo-2,6-dimethylaniline with 3-(4-chlorophenyl)prop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Thioamide Formation: The resulting amide is then treated with Lawesson’s reagent to convert the carbonyl group into a thiocarbonyl group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2OS/c1-11-9-14(19)10-12(2)17(11)22-18(24)21-16(23)8-5-13-3-6-15(20)7-4-13/h3-10H,1-2H3,(H2,21,22,23,24)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHTNJHCRTIBD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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